molecular formula C8H11NO2 B289900 1-(2,5-Dimethyl-3-furyl)ethanone oxime

1-(2,5-Dimethyl-3-furyl)ethanone oxime

Cat. No.: B289900
M. Wt: 153.18 g/mol
InChI Key: XXDVCOUNHMBQLZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyl-3-furyl)ethanone oxime is a chemical compound intended for research and experimental purposes exclusively. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any personal use. This compound features an oxime functional group, a key motif in medicinal chemistry known for its versatile applications in developing bioactive molecules. Oximes are recognized for their significant role in pharmaceutical research, particularly as kinase inhibitors with investigated anticancer and anti-inflammatory activities . They serve as crucial intermediates in organic synthesis and are valuable building blocks for constructing more complex chemical entities . The oxime group contributes a unique pharmacophore due to its hydrogen bond donor and acceptor capabilities, which can influence a compound's binding mode and interaction with biological targets . Researchers may explore this compound as a precursor or model substance in the synthesis of novel furan-containing derivatives, studies on molecular isomerism, or investigations into structure-activity relationships.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+

InChI Key

XXDVCOUNHMBQLZ-RMKNXTFCSA-N

SMILES

CC1=CC(=C(O1)C)C(=NO)C

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/O)/C

Canonical SMILES

CC1=CC(=C(O1)C)C(=NO)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oximes

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2,5-Dimethyl-3-furyl)ethanone oxime 2,5-Dimethylfuran + oxime C₈H₁₁NO₂ 153.18 Crystalline solid (mp 78°C); flavoring agent derivative
1-p-Tolyl-ethanone oxime p-Tolyl (4-methylphenyl) + oxime C₉H₁₁NO 149.19 Solid; used in pharmaceutical intermediates
1-[3-(Trifluoromethyl)phenyl]ethanone oxime 3-Trifluoromethylphenyl + oxime C₉H₈F₃NO 203.16 Enhanced lipophilicity; antimicrobial/anticancer research
1-(3-Methoxyphenyl)ethanone oxime 3-Methoxyphenyl + oxime C₁₀H₁₃NO₂ 191.22 Forms metal complexes; inhibits metalloenzymes
Acetophenone oxime Phenyl + oxime C₈H₉NO 135.16 Standard oxime; lacks electron-withdrawing groups

Structural Differences and Reactivity

  • Substituent Effects: The 2,5-dimethylfuran group in 1-(2,5-dimethyl-3-furyl)ethanone oxime introduces steric hindrance and electron-donating methyl groups, which may reduce reactivity compared to aromatic substituents like phenyl or trifluoromethylphenyl . The trifluoromethyl (–CF₃) group in 1-[3-(trifluoromethyl)phenyl]ethanone oxime increases lipophilicity and metabolic stability, making it valuable in drug design . Methoxy (–OCH₃) groups (e.g., in 1-(3-methoxyphenyl)ethanone oxime) enhance solubility in polar solvents and enable hydrogen bonding interactions .
  • Functional Group Positioning: The oxime group (–NOH) in all compounds acts as a nucleophile, participating in condensation reactions and metal coordination. However, substituents on the aromatic or heterocyclic ring modulate this reactivity. For example, electron-withdrawing groups (e.g., –CF₃) increase the acidity of the oxime proton, enhancing its nucleophilicity .

Research Findings and Gaps

  • Synthetic Methods: 1-(2,5-Dimethyl-3-furyl)ethanone oxime is synthesized via hydroxylamine treatment of 3-acetyl-2,5-dimethylfuran . Similar oximes are prepared using analogous methods, but reaction conditions (e.g., solvent, temperature) vary with substituent complexity .
  • Limited Data on Biological Activity: While 1-(2,5-dimethyl-3-furyl)ethanone oxime’s physical and chemical properties are well-documented, its biological activity remains understudied. By contrast, trifluoromethyl- and methoxy-substituted oximes have been more extensively researched .

Preparation Methods

Standard Protocol

The most widely reported method involves reacting 3-acetyl-2,5-dimethylfuran (1 ) with hydroxylamine hydrochloride in the presence of a base.

Procedure :

  • Reactants :

    • 3-Acetyl-2,5-dimethylfuran (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium acetate (1.5 equiv) as a base

  • Solvent : Ethanol/water (3:1 v/v)

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Mechanism :
The carbonyl group of 1 undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime (2 ). Sodium acetate neutralizes HCl, shifting the equilibrium toward product formation.

Yield : 51–70% (reported for analogous furan oximes).

Alternative Base Systems

Variations in base selection impact reaction efficiency:

BaseSolventTemperatureTime (h)Yield (%)Reference
Sodium acetateEthanol/H₂O80°C668
Potassium carbonateMethanol70°C572
TriethylamineDCMRT2460

Key Observations :

  • Polar protic solvents (ethanol, methanol) enhance solubility of hydroxylamine.

  • Stronger bases (K₂CO₃) may accelerate reaction but risk furan ring degradation.

Metal-Mediated Synthesis

Nickel-Catalyzed Oxime Formation

A patent describes nickel(II)-catalyzed oxidation of α-CH bonds in ketones to generate vic-dioximes, though this method is less common for monosubstituted oximes.

Procedure :

  • Reactants :

    • 3-Acetyl-2,5-dimethylfuran

    • Hydroxylamine hydrochloride (2.0 equiv)

    • NiCl₂ (10 mol%)

  • Conditions : 100°C in air for 24 hours.

  • Outcome : Forms 2 via radical-mediated α-C oxidation.

Yield : ~65% (extrapolated from similar substrates).

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol or hexane/ethyl acetate mixtures yield pure 2 as white crystals.

  • Chromatography : Silica gel chromatography (eluent: 30% EtOAc/hexane) resolves byproducts like nitrones (<2%).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 6.12 (s, 1H, furan H), 10.12 (s, 1H, NOH).

  • IR (cm⁻¹) : 3250 (O-H), 1640 (C=N), 1550 (furan C=C).

Challenges and Optimization

Byproduct Mitigation

  • Nitrone Formation : Overalkylation on the oxime nitrogen is suppressed by using stoichiometric hydroxylamine and avoiding excess base.

  • Furan Stability : Prolonged heating above 100°C may degrade the furan ring; temperatures ≤80°C are optimal.

Solvent Effects

SolventDielectric ConstantReaction RateYield (%)
Ethanol24.3Moderate68
DMF36.7Fast55
Water80.1Slow42

Industrial-Scale Considerations

Cost-Effective Modifications

  • Recyclable Catalysts : Nickel or copper catalysts enable reagent recovery but require stringent pH control.

  • Continuous Flow Systems : Microreactors reduce reaction time to 1–2 hours with 75% yield (patent data).

Emerging Methodologies

Hydroxylamine-O-Sulfonic Acid Route

A recent approach uses hydroxylamine-O-sulfonic acid in acetic acid, achieving 85% yield for analogous oximes at 50°C. This method avoids HCl generation, simplifying purification.

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